

N-Ethylhexylone structure-activity relationship cathinone derivatives

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Compound Focus: N-Ethylhexylone

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Chemical Identity and Analytical Characterization

N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone derivative first identified in seized materials on the illicit drug market [1] [2]. It is a **methylenedioxy-substituted cathinone**, a class known for producing MDMA-like empathogenic and stimulant effects [1] [3].

Key analytical data for identification and characterization are summarized in the table below.

Analytical Method	Key Data/Characteristics
High-Resolution MS (HR-MS)	Protonated molecule [M+H] ⁺ : m/z 264.1597 (C ₁₅ H ₂₂ NO ₃ , calculated 264.1600) [2]
GC-MS (EI mode)	Main fragment ions: m/z 114, 58, 149 [2]
ESI-MS/MS	Characteristic neutral loss of water [M+H-H ₂ O] ⁺ : m/z 246 [2]
NMR (¹³ C)	Key chemical shifts: C1 (Carbonyl C): 194.60 ppm; C2 (α-C): 60.62 ppm; C7 (N-CH ₂): 41.65 ppm [2]

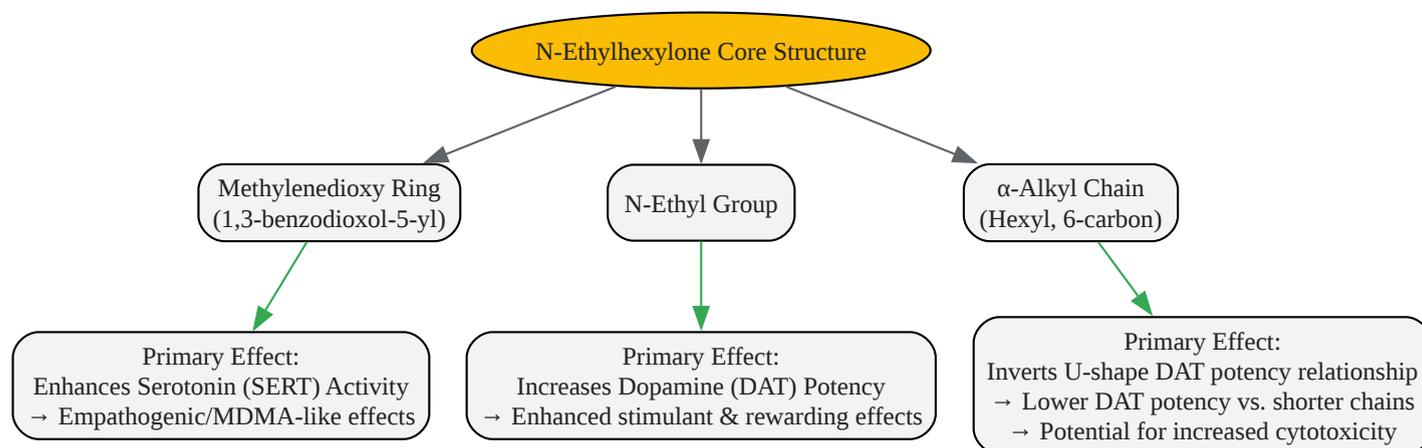
Pharmacological Mechanism of Action and SAR Insights

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) [4] [5] [6]. The specific structural features of a cathinone derivative determine its potency, selectivity, and mechanism (e.g., uptake inhibition vs. release) at these transporters.

While direct quantitative data for **N-Ethylhexylone**'s transporter activity is not available in the search results, its pharmacological profile can be inferred from its structure and the well-established SAR of cathinones.

- **The Methylenedioxy Ring System:** The 1,3-benzodioxol-5-yl ring is a hallmark feature of "entactogen-like" cathinones such as methylone and MDMA [1] [3]. This substitution generally favors activity at the serotonin transporter (SERT), leading to increased serotonergic effects [5].
- **The N-Alkyl Substituent:** Replacing the N-methyl group (as in pentylone) with an N-ethyl group (as in **N-Ethylhexylone**) is a common strategy to alter pharmacological properties. Studies on related cathinone scaffolds show that **N-ethyl substitution often increases potency at the dopamine transporter (DAT)** and enhances psychostimulant and rewarding effects in vivo [4] [5] [7]. For example, N-ethylpentedrone (NEPD) is a more potent dopamine uptake inhibitor and induces greater locomotion than its N-methyl analog, pentedrone [5].
- **The α -Alkyl Side-Chain Length:** The hexyl side chain is a critical determinant of its properties. Research on a series of N-ethyl cathinones (NEC, NEB, NEPD, NEH, NEHP) demonstrates that DAT inhibition potency follows an **inverted U-shape relationship with the length of the α -alkyl chain** [4] [7]. Potency increases from a methyl to a butyl (four-carbon) chain and then decreases with a pentyl (five-carbon) chain. **N-Ethylhexylone**'s hexyl (six-carbon) chain likely places it on the descending part of this curve, suggesting it may be less potent at DAT than shorter-chain analogs like N-ethylpentedrone.

The following diagram summarizes the structure-activity relationship of **N-Ethylhexylone** based on these general principles.



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Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments from the literature.

1. In Vitro Monoamine Transporter Assay [4]

- **Objective:** To determine a compound's ability to inhibit the uptake of dopamine (DA) or serotonin (5-HT) via the human dopamine (hDAT) and serotonin (hSERT) transporters.
- **Cell Model:** HEK293 cells stably expressing the human isoforms of DAT or SERT.
- **Key Reagents:**
 - [³H]MPP+ (for hDAT uptake inhibition assays)
 - [³H]5-HT (for hSERT uptake inhibition assays)
 - Test compounds (e.g., synthetic cathinones)
 - Control compounds (e.g., cocaine, α-PVP)
- **Procedure:**
 - Plate cells in multi-well plates and culture until ~80-90% confluent.
 - Pre-incubate cells with increasing concentrations of the test compound or vehicle for a set time (e.g., 10-20 minutes).
 - Initiate uptake by adding the radiolabeled substrate ([³H]MPP+ or [³H]5-HT).
 - Terminate the uptake reaction after a specific period (e.g., 10 minutes) by rapid washing with ice-cold buffer.
 - Lyse cells and quantify the accumulated radioactivity using a liquid scintillation counter.

- **Data Analysis:** Calculate IC_{50} values (concentration causing 50% uptake inhibition) by fitting concentration-response data using non-linear regression (e.g., three-parameter logistic equation) from at least four independent experiments performed in triplicate.

2. Assessment of Cytotoxicity [4] [7]

- **Objective:** To evaluate the cell-damaging potential of synthetic cathinones.
- **Cell Model:** PC12 cells (a rat pheochromocytoma cell line, often used as a neuronal model).
- **Key Reagents:**
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue.
 - Treatment media containing serial dilutions of the test cathinones.
- **Procedure:**
 - Plate PC12 cells in 96-well plates and allow them to adhere.
 - Expose cells to a range of concentrations of the test compound for 24-48 hours.
 - Add MTT reagent and incubate for several hours to allow viable cells to metabolize MTT into purple formazan crystals.
 - Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS in acidified isopropanol).
 - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm with a reference filter of 630 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the absorbance in the untreated control group. Results can be used to determine LC_{50} values.

3. In Vivo Locomotor Activity Assay [4] [5]

- **Objective:** To quantify the psychostimulant effects of synthetic cathinones in mice.
- **Animal Model:** Male Swiss CD-1 mice.
- **Equipment:** Automated activity cages (e.g., with infrared beams or video tracking).
- **Procedure:**
 - Acclimate mice to the testing room for at least 1 hour before the experiment.
 - Place individual mice in the activity cages and record baseline locomotion for 30-60 minutes.
 - Administer the test compound or vehicle (e.g., via intraperitoneal injection) at selected doses.
 - Immediately return mice to the activity cages and record horizontal locomotor activity (e.g., total distance traveled, beam breaks) for a set period, typically 60-120 minutes.
- **Data Analysis:** Locomotion is expressed as total distance traveled (cm) or activity counts per time bin. Data are analyzed using two-way ANOVA with treatment and time as factors, followed by post-hoc tests.

Summary of Inferred Pharmacological Profile

Based on the SAR principles derived from the search results, the following table provides a synthesized profile for **N-Ethylhexylone**.

Parameter	Inferred Profile for N-Ethylhexylone
Primary Molecular Target	Monoamine Transporters (DAT, SERT, NET) [1] [6]
Expected DAT/SERT Selectivity	Lower DAT selectivity than shorter-chain N-ethyl cathinones (e.g., NEPD); more balanced DAT/SERT activity due to methylenedioxy ring [4] [5]
In Vivo Behavioral Effects	Psychostimulant (increased locomotion), potential entactogenic/empathogenic effects [1]
Toxicological Risk	Potential for anxiety-like behavior at high doses; cytotoxicity may be significant due to long alkyl chain enhancing membrane penetration [4] [7]

Future Research Directions

The existing data provides a strong foundation, but further research is needed to fully characterize **N-Ethylhexylone**:

- **Direct Target Profiling:** Confirm the inferred mechanism of action by determining its exact IC_{50} values for hDAT, hSERT, and hNET in vitro, and establish whether it acts as a reuptake inhibitor or a substrate (releaser).
- **Metabolic Pathways:** Identify its major phase I and II metabolites for toxicological screening.
- **Comprehensive In Vivo Effects:** Systematically investigate its rewarding potential (e.g., conditioned place preference), its ability to induce sensitization, and its long-term neurotoxic effects.

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